

An In-depth Technical Guide to 8-Bromonaphthalen-1-amine

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Compound of Interest

Compound Name: 8-Bromonaphthalen-1-amine

Cat. No.: B1268476

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Abstract

8-Bromonaphthalen-1-amine is a substituted naphthalene derivative characterized by the presence of an amino group and a bromine atom at the C1 and C8 positions, respectively. This peri-substitution pattern imparts unique steric and electronic properties to the molecule, making it a valuable building block in synthetic organic chemistry, materials science, and medicinal chemistry. This guide provides a comprehensive overview of its nomenclature, physicochemical properties, a detailed experimental protocol for its synthesis, and its potential applications.

Compound Identification and Nomenclature

The compound is systematically named based on the naphthalene scaffold. According to IUPAC nomenclature, the primary functional group, the amine, is designated with the lowest possible locant (1), leading to the bromine atom being at the 8-position.

Identifier	Value	Source
IUPAC Name	8-bromonaphthalen-1-amine	[1]
Synonyms	8-Bromo-1-naphthalenamine, 1-Amino-8-bromonaphthalene	[1][2]
CAS Number	62456-34-2	[1]
Molecular Formula	C ₁₀ H ₈ BrN	[1][3][4]
Molecular Weight	222.08 g/mol	[1][4]
InChI Key	FKFCNFWFJYIJU- UHFFFAOYSA-N	[1]
SMILES	C1=CC2=C(C(=C1)N)C(=CC=C2)Br	[1]

Physicochemical and Crystallographic Properties

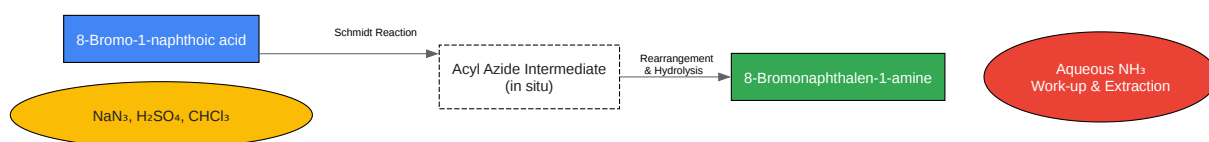
The properties of **8-Bromonaphthalen-1-amine** have been characterized through various analytical techniques. The data presented below is compiled from computational models and experimental findings, including single-crystal X-ray diffraction.

Property	Value	Notes and Source
Appearance	Pale purple to light pink solid	[2][4]
Melting Point	82-86 °C	[2]
Boiling Point	140-150 °C (at 2 Torr)	[2]
pKa	3.24 ± 0.10	Predicted[2]
Density	1.563 ± 0.06 g/cm ³	Predicted[2]
Crystal System	Monoclinic	[3][4][5]
Space Group	P 2 ₁ /n	[4]
Unit Cell: a	13.6692 (14) Å	[3][5]
Unit Cell: b	4.1579 (4) Å	[3][5]
Unit Cell: c	15.8256 (16) Å	[3][5]
Unit Cell: β	109.941 (3)°	[3][5]
Unit Cell: V	845.52 (15) Å ³	[3][5]

Synthesis and Experimental Protocol

8-Bromonaphthalen-1-amine is synthesized from 8-bromo-1-naphthoic acid via a Schmidt reaction, which involves the reaction of a carboxylic acid with sodium azide in the presence of a strong acid. This is followed by an alkaline work-up to yield the final amine product.

Synthetic Workflow Diagram



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Caption: Synthetic route for **8-Bromonaphthalen-1-amine**.

Detailed Experimental Protocol

The following protocol is adapted from the synthesis described in the crystallographic study of the compound.^{[3][4][6]}

Materials:

- 8-bromo-1-naphthoic acid (2.0 g, 0.008 mol)
- Sodium azide (NaN_3) (3.10 g, 0.048 mol)
- Concentrated sulfuric acid (H_2SO_4) (7 ml)
- Chloroform (CHCl_3) (7 ml for reaction, plus 3 x 140 ml for extraction)
- Water (140 ml)
- Aqueous ammonia (for basification)
- Magnesium sulfate (MgSO_4) (for drying)
- Petroleum ether (60–80 °C) (for recrystallization)

Procedure:

- A suspension of 8-bromo-1-naphthoic acid (2.0 g) in concentrated sulfuric acid (7 ml) and chloroform (7 ml) is prepared in a suitable reaction vessel equipped with a stirrer.
- The mixture is heated to and maintained at 45°C.
- Sodium azide (3.10 g) is added portion-wise over a 10-minute period. Caution should be exercised as effervescence (nitrogen gas evolution) will occur. Each subsequent portion should only be added after the effervescence from the previous addition has subsided.

- After the full addition of sodium azide, the reaction mixture is stirred for an additional 90 minutes at 45°C.
- The reaction mixture is then cooled and carefully added to 140 ml of water.
- The aqueous mixture is made alkaline by the addition of aqueous ammonia.
- The product is extracted from the aqueous layer with chloroform (3 x 140 ml).
- The combined organic extracts are dried over anhydrous magnesium sulfate.
- The solvent is removed by evaporation under reduced pressure to yield the crude product.
- The crude product (typically a black solid) is purified by recrystallization from 60–80 °C petroleum ether to yield pink crystals of **8-Bromonaphthalen-1-amine**.^{[3][5]} The reported yield is approximately 1.30 g (73%).^{[3][5]}

Applications in Research and Development

While not a drug itself, **8-Bromonaphthalen-1-amine** serves as a crucial intermediate for synthesizing more complex molecules.

- **Scaffold for Medicinal Chemistry:** The naphthalene core is a common motif in pharmacologically active compounds.^[7] The amine and bromo- functionalities on this scaffold allow for diverse chemical modifications, such as N-alkylation, acylation, and palladium-catalyzed cross-coupling reactions, to generate libraries of compounds for drug discovery screening.
- **Probing Steric Effects:** The 1,8-disubstitution pattern creates a sterically crowded environment around the functional groups. This "peri-interaction" is of significant academic and practical interest for studying intramolecular forces and designing molecules with restricted conformations or unique reactivity.^{[3][6]}
- **Materials Science:** Substituted naphthalenes are precursors to organic dyes, sensors, and electronic materials. The specific substitution pattern of **8-Bromonaphthalen-1-amine** can be exploited to synthesize novel materials with tailored photophysical or electronic properties.

Safety and Handling

8-Bromonaphthalen-1-amine is associated with several hazards and should be handled with appropriate personal protective equipment in a well-ventilated fume hood.

- GHS Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[1]
- Precautionary Statements: P261 (Avoid breathing dust), P280 (Wear protective gloves/eye protection), P301+P312 (IF SWALLOWED: Call a POISON CENTER/doctor if you feel unwell), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing).

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